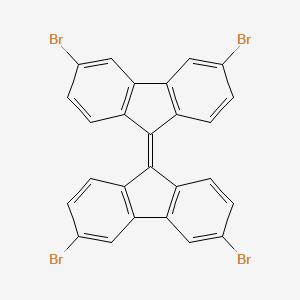
3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: is a brominated organic compound with the molecular formula C26H12Br4. It is characterized by the presence of four bromine atoms attached to a bifluorenylidene core. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene typically involves the bromination of 9,9’-bifluorenylidene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently brominated to yield the final product .
Industrial Production Methods: Industrial production of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced equipment and techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in various biological assays to study molecular interactions and pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene involves its interaction with molecular targets through its bromine atoms and bifluorenylidene core. The bromine atoms can participate in halogen bonding, while the bifluorenylidene core can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to modulate various molecular pathways .
Comparación Con Compuestos Similares
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Similar in structure but contains carbazole units instead of fluorenylidene.
1,3,6,8-Tetrabromopyrene: Another brominated aromatic compound with different core structure.
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: Shares the bifluorenylidene core but differs in the position and number of bromine atoms.
Uniqueness: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene is unique due to its specific arrangement of bromine atoms and the bifluorenylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C26H12Br4 |
|---|---|
Peso molecular |
644.0 g/mol |
Nombre IUPAC |
3,6-dibromo-9-(3,6-dibromofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H |
Clave InChI |
HFNZBYBNUKUSFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=C(C2=C4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


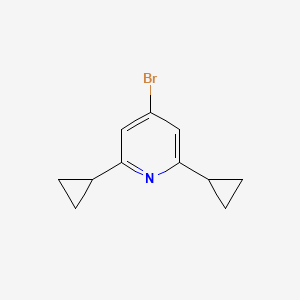
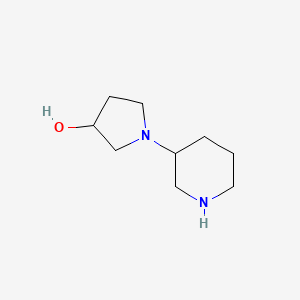

![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
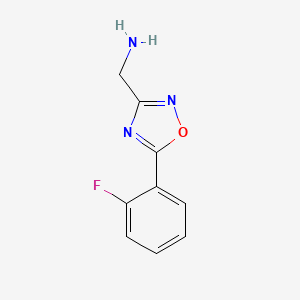
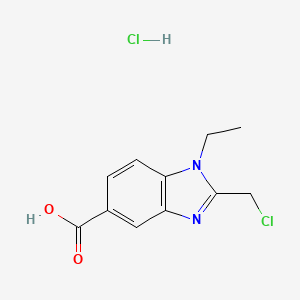

![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)

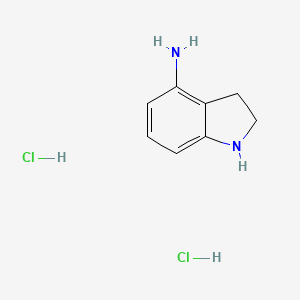
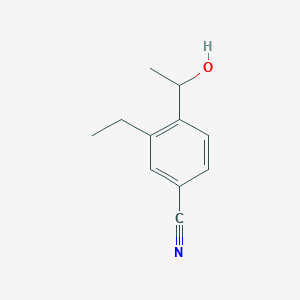
![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)

